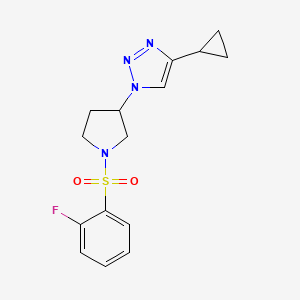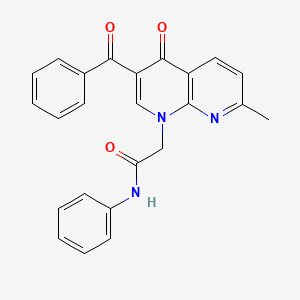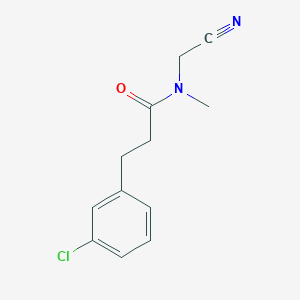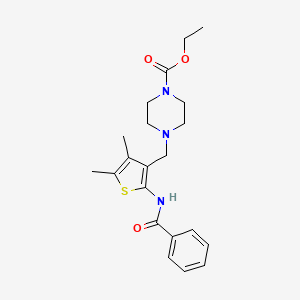
Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate” is a chemical compound that is part of the thiazinanone family . Thiazinanones are interesting due to their significant role in pharmaceutical chemistry . Substituted thiazinanones have displayed antitumor, antifungal, and antimalarial activity .
Synthesis Analysis
Thiazinanone derivatives can be synthesized through a multicomponent condensation or a two-step process involving an amine, mercapto acid, and carbonyl compounds . For instance, novel thiazinanones were synthesized by combining the quinolone scaffold and the 1,3-thiazinan-4-one group by reaction between ((4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbothioamides and 2,3-diphenylcycloprop-2-enone in refluxing ethanol in the presence of triethyl amine as a catalyst .Molecular Structure Analysis
The structure of the synthesized compounds was characterized by spectral data and elemental analysis, IR, MS, 1H, and 13C NMR spectroscopy . The 13C NMR spectrum clearly showed the presence of two quaternary carbon atoms which were assigned to thiazinanone-C-5 and C-6 .Chemical Reactions Analysis
The chemical reactivity of thiazinanone derivatives is an area of active research. The synthetic approaches of thiazinane derivatives and their chemical reactivity have been the focus of several studies .Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitors for Diabetic Complications
A series of iminothiazolidin-4-one acetate derivatives, structurally related to Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate, were synthesized and evaluated as aldose reductase inhibitors. The highest inhibitory potency was observed for specific methyl[4-oxo-2-(benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives. These compounds have potential as novel drugs for the treatment of diabetic complications, showcasing the importance of this chemical class in medicinal chemistry (Sher Ali et al., 2012).
Antihypertensive α-Blocking Agents
Methyl 2-(thiazol-2-ylcarbamoyl)acetate, related to the query compound, was used as a starting material for synthesizing compounds with good antihypertensive α-blocking activity. The synthesis and reactions of this compound and its derivatives emphasize the versatility of thiazole-based molecules in developing cardiovascular drugs (B. F. Abdel-Wahab et al., 2008).
Antibacterial Activity
Novel thiazolidin-4-ones, including 2-imino-5-[(Z)-1-(4-methylphenyl)methylidene]-3-[5-(2-oxo-2H-3-chromenyl)-1,3-oxazol-2-yl]-1,3-thiazolan-4-ones, were synthesized and showed potent inhibitory activity against various Gram-positive and Gram-negative bacteria. This research indicates the potential of thiazolidin-4-one derivatives in antimicrobial drug development (C. S. Reddy et al., 2010).
Attaching Sugars to Proteins
Cyanomethyl 1-thioglycosides, structurally similar to the query compound, were prepared and converted to methyl imidate groups, yielding 2-imino-2-methoxyethyl 1-thioglycosides. These compounds reacted readily with simple amines, amino acids, and proteins, retaining full activities. This method represents a novel approach for attaching sugars to proteins, crucial for biochemical studies and drug development (Y. Lee et al., 1976).
Nucleophilic Catalysis in Synthesis
N-heterocyclic carbenes, including imidazol-2-ylidenes, were efficient catalysts in transesterification between esters and alcohols, a process relevant to the synthesis and modification of compounds like this compound. These catalysts facilitated the acylation of alcohols with vinyl acetate, indicating the significance of such catalysts in organic synthesis (G. Grasa et al., 2002).
Direcciones Futuras
The future directions for the study of “Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential applications in pharmaceutical chemistry. The development of effective and safe antibacterial agents is one potential area of interest .
Mecanismo De Acción
Target of Action
Thiazinane derivatives, a class of compounds to which this molecule belongs, have been shown to interact with various biological targets, including enzymes and receptors, leading to their therapeutic effects .
Mode of Action
Thiazinane derivatives, in general, are known to interact with their targets in a way that modulates the target’s function, leading to therapeutic effects . For instance, some thiazinane derivatives have been shown to inhibit certain enzymes, leading to their antitumor, antifungal, and antimalarial activities .
Biochemical Pathways
Thiazinane derivatives are known to modulate various biochemical pathways depending on their specific targets . For example, some thiazinane derivatives have been shown to inhibit the activity of certain enzymes, disrupting the biochemical pathways these enzymes are involved in and leading to therapeutic effects .
Result of Action
Thiazinane derivatives are known to exert various effects at the molecular and cellular levels, depending on their specific targets and mode of action . For example, some thiazinane derivatives have been shown to inhibit the activity of certain enzymes, leading to changes in cellular processes and resulting in therapeutic effects .
Propiedades
IUPAC Name |
methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-12-7(10)6-9-2-4-13(8,11)5-3-9/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGSSWYOZAWHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCS(=N)(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2898143.png)
![2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2898148.png)
![2-oxo-N-(3-phenylpropyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2898150.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2898151.png)

![5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2898155.png)


![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2898159.png)


![3-(4-ethoxyphenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2898162.png)

![5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2898164.png)